Chemical Properties and Reactivity of Diacetoxydiethylsilane: A Comprehensive Technical Guide
Chemical Properties and Reactivity of Diacetoxydiethylsilane: A Comprehensive Technical Guide
Executive Summary
Diacetoxydiethylsilane (DADES, CAS: 18269-81-3) is a highly reactive, bifunctional organosilane characterized by a central silicon atom bonded to two ethyl groups and two hydrolyzable acetoxy groups[]. While dimethyl-substituted silanes dominate the commercial landscape, the ethyl substitution in DADES provides unique steric and hydrophobic properties that modulate its reactivity. This whitepaper provides an in-depth analysis of the chemical kinetics, hydrolysis mechanisms, and advanced synthetic applications of DADES, specifically focusing on its role in room-temperature vulcanizing (RTV) silicones, poly(silyl ester) synthesis, and surface functionalization[2][3].
Molecular Architecture & Physicochemical Properties
The reactivity of DADES is fundamentally governed by the electrophilicity of its silicon center. The electron-withdrawing nature of the two acetoxy groups creates a partial positive charge on the silicon atom, making it highly susceptible to nucleophilic attack (e.g., by water or hydroxyl groups). Conversely, the two ethyl groups provide moderate steric hindrance, which slightly retards the reaction kinetics compared to its methyl counterpart (dimethyldiacetoxysilane), offering a wider processing window.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Diacetoxydiethylsilane |
| CAS Registry Number | 18269-81-3[] |
| Molecular Formula | C8H16O4Si |
| Molecular Weight | 204.29 g/mol |
| Physical State (at STP) | Clear, colorless to pale yellow liquid |
| Hydrolyzable Groups | 2 (Acetoxy) |
| Primary Hydrolysis By-product | Acetic Acid (Corrosive) |
| Functionality | Difunctional (Chain extender / Crosslinker) |
Core Reactivity Profile: Hydrolysis and Condensation
The defining chemical characteristic of DADES is its rapid reaction with atmospheric moisture. This process occurs via a well-defined two-step mechanistic pathway:
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Hydrolysis: Water acts as a nucleophile, attacking the silicon atom. The acetoxy group acts as a highly efficient leaving group, departing as acetic acid and leaving behind a silanol (-Si-OH)[4]. Because DADES is difunctional, complete hydrolysis yields diethylsilanediol.
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Condensation: The highly reactive silanol intermediates undergo step-growth condensation with unreacted acetoxy groups or other silanols, forming stable siloxane (Si-O-Si) linkages and releasing either acetic acid or water as a byproduct.
Causality Insight: The spontaneous nature of this hydrolysis-condensation cascade eliminates the need for heavy-metal catalysts (like dibutyltin dilaurate) in certain formulations, making DADES highly attractive for biocompatible polymer synthesis and medical device sealants.
Figure 1: Hydrolysis and condensation pathway of DADES upon moisture exposure.
Advanced Applications in Materials Science
Synthesis of Hydrolyzable Poly(silyl ester)s
Poly(silyl ester)s are a class of degradable polymers containing -Si-O-C(O)- linkages in their backbone. They are highly sought after for controlled drug delivery matrices and marine antifouling coatings due to their predictable surface-erosion profiles. DADES is an ideal monomer for this application. By reacting DADES with polycarboxylic acids (e.g., adipic acid) via transesterification, high-molecular-weight poly(silyl ester)s can be synthesized[2].
Causality Insight: The transesterification route is preferred over direct esterification because the continuous removal of the volatile acetic acid byproduct under vacuum drives the step-growth equilibrium forward, ensuring high monomer conversion and preventing premature chain termination[2].
Precursor for Advanced Ceramics and Silylation
Beyond polymers, DADES serves as a molecular precursor for the deposition of silicon dioxide (SiO2) in hollow catalyst carriers and nanodiamond doping[3]. Thermal decomposition or oxidation of the organosilane yields high-purity silica matrices. Furthermore, DADES acts as a potent silylating agent (toughening agent) for organosilicate glass dielectric films, repairing etch-damaged surfaces by capping residual silanol moieties[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By monitoring specific thermodynamic or spectroscopic markers, researchers can confirm reaction success in real-time.
Protocol A: Synthesis of Poly(silyl ester) via Transesterification
This protocol outlines the synthesis of a degradable polymer backbone using DADES and Adipic Acid[2].
Step-by-Step Methodology:
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Inert Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, add 1.00 mol (146.14 g) of anhydrous adipic acid and 1.05 mol (214.50 g) of DADES. Note: The 5% molar excess of DADES compensates for minor losses during distillation.
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Thermal Ramp: Purge the system with dry Nitrogen. Heat the mixture to 150°C using a silicone oil bath. The mixture will transition into a homogeneous melt.
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Vacuum Shift (Transesterification): Gradually apply a dynamic vacuum (down to 10-15 mbar). Acetic acid will begin to distill over into a liquid-nitrogen-cooled receiving flask.
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Self-Validation (Mass Balance): Monitor the mass of the collected distillate. The theoretical yield of acetic acid is 120.10 g (2.00 mol). The reaction is deemed complete when >95% of the theoretical mass is collected and bubbling in the reactor ceases.
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Spectroscopic Validation: Take a small aliquot of the polymer melt. FT-IR analysis must show the disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the appearance of a strong silyl ester carbonyl stretch (C=O) at ~1720 cm⁻¹.
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Isolation: Cool the highly viscous polymer to room temperature under nitrogen and precipitate in cold, anhydrous hexane to remove unreacted DADES.
Figure 2: Workflow and mass-balance logic for Poly(silyl ester) transesterification.
Protocol B: Formulation of Acetoxy-Curing RTV Silicone
Step-by-Step Methodology:
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End-Capping: In a planetary mixer under a dry nitrogen atmosphere, blend 100 parts by weight of silanol-terminated polydimethylsiloxane (PDMS, MW ~50,000) with 4 parts by weight of DADES.
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Mixing: Mix at 300 RPM for 30 minutes. The DADES will react with the terminal -OH groups of the PDMS, capping the polymer chains with hydrolyzable acetoxy-ethyl-silane groups.
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Self-Validation (Rheology & Curing): Cast a 2 mm film of the mixture in ambient air (50% Relative Humidity, 25°C).
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Validation 1: Measure the Tack-Free Time (TFT). The surface should form a dry skin within 15-25 minutes as the acetoxy groups hydrolyze and crosslink.
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Validation 2: Use a rheometer to track the crossover of the storage modulus (G') and loss modulus (G''). The point where G' > G'' confirms the transition from a viscous liquid to a crosslinked elastomeric network.
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Handling and Storage Directives
Due to its extreme sensitivity to atmospheric moisture, DADES must be stored in tightly sealed containers under an inert gas blanket (Nitrogen or Argon). Exposure to ambient air will lead to premature hydrolysis, cloudiness (due to siloxane oligomer formation), and the generation of corrosive acetic acid vapors. All transfer operations should be conducted using Schlenk line techniques or within a glovebox.
References
- BOC Sciences. CAS 18269-81-3 (Diacetoxydiethylsilane).
- Wooley, K. L., et al. (2004). Process for the preparation of poly(silyl ester)s, and their uses (Patent No. WO2004085560A1). World Intellectual Property Organization.
- Ogawa, T., et al. (1981). Hollow catalyst carrier and hollow catalyst made of transition-alumina and process for production thereof (Patent No. US4260524A). United States Patent and Trademark Office.
- ACS Publications. (2016). Monomolecular Siloxane Film as a Model of Single Site Catalysts. Journal of the American Chemical Society.
- Mallikarjunan, A., et al. (2013). Method for making toughening agent materials (Patent No. US8475666B2). United States Patent and Trademark Office.
Sources
- 2. WO2004085560A1 - Process for the preparation of poly(silyl ester)s, and their uses - Google Patents [patents.google.com]
- 3. US4260524A - Hollow catalyst carrier and hollow catalyst made of transition-alumina and process for production thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8475666B2 - Method for making toughening agent materials - Google Patents [patents.google.com]
